1,5-Dichlorohexamethyltrisiloxane

Description

The exact mass of the compound 1,5-Dichlorohexamethyltrisiloxane is 275.9991648 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Dichlorohexamethyltrisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dichlorohexamethyltrisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

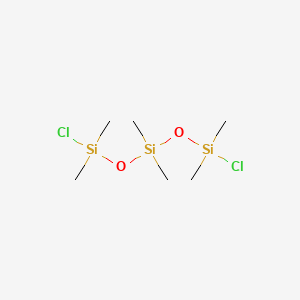

Structure

3D Structure

Properties

IUPAC Name |

bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIYNWRLGOMDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42388-40-9 | |

| Record name | Poly[oxy(dimethylsilylene)], α-(chlorodimethylsilyl)-ω-[(chlorodimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42388-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063091 | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,5-Dichlorohexamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3582-71-6, 67923-13-1 | |

| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3582-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichlorohexamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003582716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, chlorine-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorine terminated polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DICHLOROHEXAMETHYLTRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLE4X83TYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,5-Dichlorohexamethyltrisiloxane CAS number 3582-71-6

An In-Depth Technical Guide to 1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6) for Advanced Synthesis and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 1,5-Dichlorohexamethyltrisiloxane, a versatile chlorosiloxane intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties to deliver a foundational understanding of its reactivity, applications, and the causal logic behind its use in complex synthetic workflows.

Core Molecular Identity and Physicochemical Profile

1,5-Dichlorohexamethyltrisiloxane is an organosilicon compound belonging to the chlorosiloxane chemical family.[1] Its structure is defined by a linear trisiloxane backbone capped with two reactive chlorine atoms. This bifunctionality is central to its utility as a chemical intermediate for synthesizing more complex silicone-containing molecules.[2]

Key Identifiers:

-

IUPAC Name: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane

-

CAS Number: 3582-71-6[3]

-

Molecular Formula: C₆H₁₈Cl₂O₂Si₃[3]

-

Synonyms: Hexamethyldichlorotrisiloxane, Bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane[1][2][5]

The physical properties of this compound are summarized in the table below, providing critical data for experimental design and process control.

| Property | Value | Unit | Source |

| Appearance | Clear, colorless liquid | - | [5][6][7][8] |

| Melting Point | -53 | °C | [5][6][7][8] |

| Boiling Point | 184 | °C | [5][6][7][8][9] |

| Density | 1.018 | g/mL at 25 °C | [6][8][9] |

| Refractive Index | 1.405-1.41 | n20/D | [7][8][9] |

| Flash Point | 76 | °C | |

| Hydrolytic Sensitivity | Reacts rapidly with moisture | - | [8] |

Fundamental Reactivity: The Si-Cl Bond

The synthetic utility of 1,5-dichlorohexamethyltrisiloxane is dominated by the reactivity of its two terminal silicon-chlorine (Si-Cl) bonds. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This predictable reactivity is the cornerstone of its application in organic synthesis and materials science.

Hydrolytic Instability: A Critical Handling Parameter

The most immediate and critical reaction of this compound is its hydrolysis. It reacts readily with water, and even ambient moisture, to liberate hydrogen chloride (HCl) gas.[1] This reaction proceeds via nucleophilic attack of water on the electrophilic silicon center, leading to the formation of silanols (Si-OH). These silanol intermediates are often unstable and can readily condense with other silanols or unreacted chlorosilanes to form larger siloxane linkages.

This high sensitivity to moisture necessitates stringent handling conditions. The compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to prevent degradation and the hazardous evolution of HCl gas.[1]

Core Applications in Research and Drug Development

The specific chemical reactivity of 1,5-dichlorohexamethyltrisiloxane underpins its utility in several high-value applications.

Intermediate in Silicone Synthesis

Its primary role is as a chemical intermediate for producing more complex silicone compounds and polymers. [2][7]By reacting the terminal chlorine atoms with different functional groups, researchers can synthesize custom trisiloxanes with tailored properties for applications such as:

-

High-performance fluids and lubricants.

-

Adhesives and sealants. [7]* Precursors for silicone resins and elastomers.

Surface Modification and Coupling Agents

The ability of the Si-Cl groups to react with hydroxyl groups on surfaces (like glass, silica, or metal oxides) makes this compound effective for surface modification. [2][7]This process can be used to:

-

Impart Hydrophobicity: Rendering surfaces water-repellent. [7]* Act as a Coupling Agent: Creating a durable chemical bridge between inorganic substrates and organic polymers, enhancing adhesion and composite material performance. [2][7]

Protecting Group Chemistry in Drug Synthesis

In the multistep synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. [10][11]Silyl ethers are among the most common and versatile protecting groups for hydroxyl (-OH) functionalities. [12] While 1,5-dichlorohexamethyltrisiloxane is not itself a protecting group, it serves as a reagent to introduce a disiloxane-containing bridge, effectively protecting two hydroxyl groups simultaneously. This is particularly useful for diols where maintaining the spatial relationship between the two hydroxyls is important. The resulting protected compound is stable under a variety of conditions (e.g., basic, reductive, oxidative), allowing for chemical transformations elsewhere in the molecule. [12]The protecting group can later be selectively removed under acidic conditions or by using a fluoride ion source (e.g., TBAF). [12] The integration of such protection-deprotection strategies is a cornerstone of modern drug discovery and development, enabling the synthesis of complex molecular architectures. [10]

Experimental Protocol: Protection of a 1,2-Diol

This section provides a representative, self-validating protocol for the protection of a generic 1,2-diol using 1,5-dichlorohexamethyltrisiloxane. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To protect the diol functionality of Substrate-A as a disiloxane-bridged ether.

Materials:

-

Substrate-A (containing a 1,2-diol)

-

1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Imidazole

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, dropping funnel), oven-dried

Step-by-Step Methodology:

-

System Preparation (Causality: Exclusion of Water): All glassware is oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (Argon). This step is critical to remove adsorbed water, which would otherwise hydrolyze the reagent, reducing yield and generating corrosive HCl. [1]2. Reagent Setup (Causality: Stoichiometry and Solvation): In a prepared round-bottom flask under an Argon atmosphere, dissolve Substrate-A (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM. The substrate is dissolved to ensure a homogeneous reaction mixture. Pyridine acts as both a nucleophilic catalyst and the acid scavenger required to neutralize the two equivalents of HCl produced. A slight excess ensures complete neutralization.

-

Reagent Addition (Causality: Controlled Reaction Rate): Cool the solution to 0°C in an ice bath. Add 1,5-dichlorohexamethyltrisiloxane (1.05 eq) dropwise via a syringe or dropping funnel over 15 minutes. The cooling and slow addition are crucial to manage the exothermicity of the reaction and prevent potential side reactions. A small excess of the silylating agent ensures the complete conversion of the starting material.

-

Reaction Monitoring (Causality: Validation of Completion): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (Substrate-A) is no longer visible. This provides empirical evidence that the protection step is complete.

-

Aqueous Workup (Causality: Reagent Quenching and Purification): Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. This quenches any remaining reactive chlorosilanes and neutralizes the pyridinium hydrochloride salt. Extract the aqueous layer twice with DCM.

-

Washing (Causality: Removal of Impurities): Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove bulk water from the organic phase, improving the efficiency of the final drying step.

-

Drying and Filtration (Causality: Final Water Removal): Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent. This is the final step to ensure the isolated product is free of water.

-

Solvent Removal and Purification (Causality: Isolation of Product): Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude oil or solid can then be purified by flash column chromatography on silica gel to yield the pure protected product.

Safety, Handling, and Storage

The high reactivity of 1,5-dichlorohexamethyltrisiloxane necessitates rigorous safety protocols.

-

Hazards: The compound is classified as a combustible liquid and causes severe skin burns and eye damage. [1]Upon contact with moisture, it releases irritating and corrosive hydrogen chloride gas. [1]* Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Neoprene or nitrile rubber gloves. [1] * Chemical safety goggles and a full-face shield. [1] * A flame-retardant lab coat.

-

For situations with potential vapor exposure, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended. [1]* Handling: Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge. [1][13]Avoid all contact with skin and eyes and do not breathe the vapors. [1]* Storage: Store in a cool, well-ventilated, and dry area away from heat, sparks, and open flames. [1][13]Containers must be kept tightly closed under an inert atmosphere. [1][2]It is incompatible with water, alcohols, amines, and strong oxidizing agents. [1][13]* Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. [13]Dispose of waste in accordance with all local, state, and federal regulations at a licensed waste disposal facility. [1]

-

References

- 1,5-DICHLOROHEXAMETHYLTRISILOXANE, tech-95 - Gelest, Inc. [URL: https://www.gelest.com/sds/SID3360.0.pdf]

- Chemical Properties of 1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6) - Cheméo. [URL: https://www.chemeo.com/cid/73-109-1/1_5-Dichlorohexamethyltrisiloxane.html]

- 3582-71-6 | CAS DataBase - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710432.htm]

- 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane 3582-71-6 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D2825]

- 1,5-DICHLOROHEXAMETHYLTRISILOXANE | 3582-71-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6710432_EN.htm]

- CAS 3582-71-6 1,5-Dichlorohexamethyltrisiloxane - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_3582-71-6.htm]

- CFS-S716, 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane, CAS NO. 3582-71-6 - Hubei Co-Formula Material Tech Co.,Ltd. [URL: https://www.cfmats.com/silanes/chloro-silanes/cfs-s716-1-5-dichloro-1-1-3-3-5-5-hexamethyltrisiloxane-cas-no-3582-71-6.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC430881000]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/40140]

- CAS 3582-71-6: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane - CymitQuimica. [URL: https://www.cymitquimica.com/base/products/3582-71-6]

- (PDF) 1,5-Dichlorohexamethyltrisiloxane as a Modifier of - Amanote Research. [URL: https://www.amanote.com/publication/1-5-dichlorohexamethyltrisiloxane-as-a-modifier-of-membranes-of-oligosiloxane-containing-polyamides]

- 1,5-dichlorohexamethyltrisiloxane Manufacturer Factory CAS 3582-71-6 - Chemwill Asia Co., Ltd. [URL: https://www.chemwill.com/1-5-dichlorohexamethyltrisiloxane-manufacturer-factory-cas-3582-71-6/]

- 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane - Chem-Impex. [URL: https://www.chemimpex.com/products/01757]

- Protecting Agents - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure/brochure_pdf/Protecting_Agents_e.pdf]

- 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane - AMERICAN ELEMENTS ®. [URL: https://www.americanelements.com/1-5-dichloro-1-1-3-3-5-5-hexamethyltrisiloxane-3582-71-6]

- Protecting group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]

- Protecting Groups - University of Illinois. [URL: https://scs.illinois.edu/sites/default/files/inline-files/Protecting_Groups_-_Baran.pdf]

- The role of silicon in drug discovery: a review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484973/]

- 1,5-DICHLOROHEXAMETHYLTRISILOXANE CAS#: 3582-71-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB6710432_EN.htm]

- Protecting Groups List - SynArchive. [URL: https://www.synarchive.com/protecting-groups]

- Protective Groups - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups.htm]

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ob/c8ob02422a]

- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - Gelest, Inc. [URL: https://www.gelest.com/wp-content/uploads/2017/08/Enhanced-Hydrolytic-Stability-of-Siliceous-Surfaces-Modified-with-Pendant-Dipodal-Silanes.pdf]

- Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- - Substance Details - EPA. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID3063091]

- (PDF) Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. [URL: https://www.researchgate.net/publication/230600125_Hydrolysis_of_polydimethylsiloxane_fluids_in_controlled_aqueous_solutions]

- Recent Developments on Silicones in Topical and Transdermal Drug Delivery - DuPont. [URL: https://www.dupont.com/content/dam/dupont/amer/us/en/liveo/public/documents/LI-Recent-Developments-on-Silicones-in-Topical-Transdermal-Drug-Delivery.pdf]

- Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and - ResearchGate. [URL: https://www.researchgate.net/figure/Hydrolysis-of-dichlorodimethylsilane-to-produce-polydimethylsiloxanes-PDMS-and_fig1_353457813]

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [URL: https://www.mdpi.com/1420-3049/29/6/1202]

- Updating Reaction Mechanistic Domains for Skin Sensitization: 1. Nucleophilic Skin - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4164929/]

- (PDF) The importance of in-silico studies in drug discovery - ResearchGate. [URL: https://www.researchgate.net/publication/383091427_The_importance_of_in-silico_studies_in_drug_discovery]

- (PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute - ResearchGate. [URL: https://www.researchgate.net/publication/357677931_Synthesis_of_Polydimethylsiloxane_with_hydrolysis_and_condensation_methods_using_monomer_of_Dichlorodimethylsilane_as_vitreous_humour_substitute]

- Integrating DMPK Early in Drug Development: A Strategic Imperative for Success - Blog. [URL: https://www.admescope.

- Predict the major products of the following reactions, including stereochemistry where appropriate. (n) sodium ethoxide + 2-methyl-2-bromobutane (o) octan-1-ol + DMSO + oxalyl chloride (p) 4-cyclopentylhexan-1-ol + DMP reagent - Pearson. [URL: https://www.pearson.com/en-us/bartleby-plus-questions/predict-the-major-products-of-the-following-reactions-including-stereochemistry-where-appropriate-n-sodium-ethoxide-2-methyl-2-bromobutane-o-octan-1-ol-dmso-oxalyl-chloride-p-4-cyclopentylhexan-1-ol-dmp-reagent-ch-11-pr-11-66-part-p]

- Reaction of epoxides with nucleophiles. (Adapted from 40.) Annu. Rev.... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. gelest.com [gelest.com]

- 2. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. 1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3582-71-6 | CAS DataBase [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1,5-DICHLOROHEXAMETHYLTRISILOXANE CAS#: 3582-71-6 [m.chemicalbook.com]

- 9. 1,5-DICHLOROHEXAMETHYLTRISILOXANE | 3582-71-6 [chemicalbook.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. Protective Groups [organic-chemistry.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: Precision Synthesis of 1,5-Dichlorohexamethyltrisiloxane

Executive Summary

1,5-Dichlorohexamethyltrisiloxane is a critical telechelic intermediate in the synthesis of defined-length silicone block copolymers, surfactants, and surface-modified substrates. Unlike statistical silicone fluids, this discrete oligomer (

This guide details the Stoichiometric Partial Hydrolysis method. While equilibration (telomerization) routes exist, they often favor cyclic formation (

Theoretical Framework

The Challenge of Selectivity

The synthesis of discrete linear chlorosiloxanes from dimethyldichlorosilane (

Reaction Stoichiometry for Trimer Formation:

Mechanism of Action

The reaction proceeds via a transient chlorosilanol intermediate. To maximize the yield of the trimer (

Solvent Strategy:

-

Ether/THF: Oxygenated solvents act as weak Lewis bases, complexing with the generated HCl. This solvation reduces the activity of the proton, thereby suppressing the back-biting mechanism that leads to cyclic formation.

Mechanistic Pathway Diagram

Figure 1: Stepwise condensation pathway showing the critical chain-extension steps vs. the undesired cyclic equilibration.

Experimental Protocol

Materials & Safety

-

Precursor: Dimethyldichlorosilane (

), >99% purity. -

Reagent: Deionized Water (Stoichiometric limiting reagent).

-

Solvent: Anhydrous Diethyl Ether or Tetrahydrofuran (THF).

-

Inert Gas: Dry Nitrogen or Argon.

Safety Warning: Chlorosilanes react violently with moisture, releasing toxic HCl gas. All operations must be performed in a fume hood with appropriate PPE (acid-resistant gloves, face shield).

Synthesis Procedure (Batch Scale: 1.0 Mole Basis)

-

Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser (vented to an HCl scrubber), and a thermometer.

-

Inerting: Flame-dry the glassware under vacuum and backfill with

. -

Charge: Add 129.1 g (1.0 mol) of Dimethyldichlorosilane and 200 mL of anhydrous diethyl ether. Cool the mixture to 0–5°C using an ice/water bath.

-

Addition: Mix 12.0 g (0.67 mol) of water with 50 mL of THF/Ether (to dilute). Add this mixture dropwise over 2 hours .

-

Critical Control: The temperature must not exceed 10°C. Rapid addition promotes local excess of water, leading to higher MW polymers.

-

-

Post-Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete HCl evolution.

-

Stripping: Remove the solvent and residual HCl under mild vacuum (200 mmHg) at room temperature.

Purification: Fractional Distillation

The crude mixture contains the dimer (

| Fraction | Component | Boiling Point (760 mmHg) |

| Fore-run | Unreacted | 70°C |

| Fraction 1 | 1,3-Dichlorotetramethyldisiloxane ( | 138°C |

| Fraction 2 (Target) | 1,5-Dichlorohexamethyltrisiloxane ( | 184°C |

| Residue | Linear ( | >200°C |

Distillation Protocol:

-

Transfer the crude oil to a distillation flask equipped with a Vigreux column (minimum 30cm) or a packed column for better efficiency.

-

Perform distillation at reduced pressure (e.g., 20 mmHg) to lower thermal stress, or at atmospheric pressure if equipment permits high temperatures.

-

Note: At 20 mmHg, the target boils at approx. 75-80°C.[1]

-

-

Collect the fraction stabilizing at the target boiling point.

Characterization & Validation

Quality Control Metrics

To validate the synthesis, the following analytical methods are required:

-

Gas Chromatography (GC): Purity should be >95%. The trimer elutes after the dimer.

-

NMR: Distinct chemical shifts identify the terminal chlorosilyl groups versus the internal siloxane backbone.

-

(Terminal

-

(Internal

-

(Terminal

-

Refractive Index: Target

.[2]

Process Flow Diagram

Figure 2: Operational workflow from reactant charging to final product isolation.

Applications in Drug Development & Materials

-

Surface Modification: The reactive Si-Cl termini react rapidly with surface hydroxyls (glass, silica), creating a hydrophobic, lubricious monolayer.

-

Block Copolymers: Used as a "hard" or "soft" block precursor in the synthesis of amphiphilic silicone-organic copolymers for drug delivery vesicles.

-

Cross-linking: Acts as a precise spacer in silicone elastomer networks, affecting modulus and permeability.

References

-

PubChem. (n.d.).[3] 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. (General reference for siloxane reactivity and handling).

Sources

Technical Guide: Spectral Data Analysis of 1,5-Dichlorohexamethyltrisiloxane

This guide details the spectral analysis of 1,5-Dichlorohexamethyltrisiloxane , a critical bifunctional organosilicon intermediate used in the synthesis of polysiloxanes and surface modification.

Executive Summary

1,5-Dichlorohexamethyltrisiloxane is a linear siloxane oligomer characterized by a symmetric structure containing two terminal chlorosilyl groups (

This guide provides a self-validating protocol for identifying this compound and assessing its purity, specifically distinguishing it from cyclic byproducts (e.g.,

Structural Characterization Strategy

The molecule possesses

Structural Formula:

Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the sample.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6]

NMR is the primary tool for purity assessment. All samples must be prepared in anhydrous deuterated solvents (e.g.,

H NMR (Proton)

The symmetry of the molecule results in two distinct methyl environments.

| Environment | Functional Group | Shift ( | Multiplicity | Integral Ratio | Interpretation |

| Terminal | 0.40 - 0.45 | Singlet | 12H | Deshielded by electronegative Cl atom. | |

| Central | 0.05 - 0.10 | Singlet | 6H | Shielded D-unit environment. |

Note: In

Si NMR (Silicon)

Si NMR provides the definitive fingerprint for the siloxane backbone. The chemical shift is highly sensitive to the number of oxygen and chlorine substituents.| Unit Symbol | Structure | Shift ( | Description |

| +8.0 to +12.0 | Terminal unit. Positive shift due to Cl. | ||

| -20.0 to -22.0 | Central unit. Characteristic negative range for linear D units. |

Diagnostic Rule: If a peak appears near -10 ppm, it indicates the presence of

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used to rapidly confirm the presence of the Si-Cl bond and the siloxane backbone.

| Wavenumber ( | Assignment | Intensity | Notes |

| 2960 - 2900 | C-H Stretch | Medium | Methyl C-H asymmetric/symmetric stretch. |

| 1260 | Strong | Characteristic "Umbrella" mode. | |

| 1080 - 1040 | Si-O-Si Stretch | Very Strong | Broad band, confirms trisiloxane chain. |

| 800 | Si-C Stretch | Strong | |

| 560 - 540 | Si-Cl Stretch | Medium/Strong | Critical diagnostic band. Disappears upon hydrolysis. |

Mass Spectrometry (MS) Analysis[7]

Electron Impact (EI) MS is useful for confirming the molecular weight and the presence of two chlorine atoms. The molecular ion (

Isotope Pattern Analysis

Chlorine has two stable isotopes:

-

M (both

): 100% (Relative) -

M+2 (one

, one -

M+4 (both

): ~10%

Fragmentation Pathway:

The primary fragmentation involves the loss of a methyl radical (

Experimental Protocols & Handling

Sample Preparation for NMR

Objective: Prevent hydrolysis during analysis.

-

Glassware: Oven-dry all NMR tubes and pipettes at 120°C for >2 hours.

-

Solvent: Use

stored over 4Å molecular sieves. -

Procedure:

-

Flush the NMR tube with dry Nitrogen or Argon.

-

Dissolve ~20 mg of 1,5-dichlorohexamethyltrisiloxane in 0.6 mL solvent.

-

Cap immediately. Run spectra within 15 minutes of preparation.

-

Hydrolysis Detection

The most common impurity is the hydrolysis product, 1,5-dihydroxyhexamethyltrisiloxane, or the condensation product (cyclic siloxanes).

Reaction:

Detection Signs:

-

Visual: Cloudiness (due to HCl formation or phase separation).

-

NMR: Appearance of broad singlet at

2.0-5.0 ppm ( -

IR: Appearance of broad band at 3200-3400 cm

(

References

-

Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Gelest Catalog & Technical Guide. Link

- Smith, A. L.The Analytical Chemistry of Silicones. Wiley-Interscience, 1991.

- Hamada, Y., et al. "Vibrational spectra and normal coordinate analysis of chloromethylsilanes." Journal of Molecular Spectroscopy, 1985.

-

Mazzah, A., et al. "High-Resolution 29Si NMR Studies of Siloxanes." Annual Reports on NMR Spectroscopy, Vol 43, 2001. Link

-

LookChem. 1,5-Dichlorohexamethyltrisiloxane Product Data.Link

Technical Guide: Mass Spectrometry Fragmentation of 1,5-Dichlorohexamethyltrisiloxane

[1]

Executive Summary

1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6) serves as a critical bifunctional building block in the synthesis of polysiloxanes and a potential impurity in silylation workflows.[1] Unlike standard polydimethylsiloxanes (PDMS), the presence of terminal chlorine atoms introduces distinct isotopic signatures and fragmentation pathways that require precise interpretation.[1]

This guide provides a definitive technical analysis of the Electron Ionization (EI) mass spectral behavior of 1,5-Dichlorohexamethyltrisiloxane.[1] It details the mechanistic origins of diagnostic ions, isotopic abundance validation, and experimental protocols for robust identification.[1]

Core Chemical Identity

| Property | Value |

| IUPAC Name | 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane |

| CAS Number | 3582-71-6 |

| Molecular Formula | C₆H₁₈Cl₂O₂Si₃ |

| Molecular Weight | 277.36 g/mol |

| Monoisotopic Mass | 276.0 (³⁵Cl₂) |

| Key Structural Feature | Linear siloxane backbone with terminal Si-Cl functionality |

Fragmentation Mechanics: The Core Analysis

The mass spectrum of 1,5-Dichlorohexamethyltrisiloxane is governed by the competition between the stability of the siloxane backbone (Si-O-Si) and the lability of the Si-C and Si-Cl bonds.[1] Under standard 70 eV EI conditions, the molecule undergoes predictable alpha-cleavage and rearrangement.[1]

Primary Fragmentation Pathways[1]

The molecular ion (M⁺, m/z 276) is typically weak or absent, a characteristic trait of linear siloxanes which rapidly stabilize via methyl loss.[1]

-

Alpha-Cleavage (Loss of Methyl): The Diagnostic High Mass [1]

-

Mechanism: Radical site initiation on the silicon atom leads to the homolytic cleavage of a methyl group.[1]

-

Result: Formation of the [M - CH₃]⁺ ion at m/z 261 .[1]

-

Significance: This is often the highest mass ion observed with significant intensity.[1] It retains both chlorine atoms, preserving the distinct Cl₂ isotope pattern (see Section 3).[1]

-

-

Terminal Group Scission (Base Peak Formation)

-

Mechanism: Inductive cleavage of the Si-O bond driven by the electronegativity of the oxygen and chlorine.[1]

-

Result: Formation of the dimethylchlorosilyl cation [Si(CH₃)₂Cl]⁺ at m/z 93 (for ³⁵Cl).[1]

-

Significance: This is the Base Peak (100% relative abundance) in most spectra.[1] It confirms the presence of the terminal Cl-Si(Me)₂- moiety.[1]

-

-

Loss of Chlorine

Visualization of Fragmentation Pathways[1]

The following diagram illustrates the causal relationships between the parent structure and its primary daughter ions.

Figure 1: Mechanistic fragmentation tree for 1,5-Dichlorohexamethyltrisiloxane under 70 eV EI.[1]

Isotopic Signature Analysis (Self-Validation)

Trustworthiness in mass spectrometry relies on isotopic validation. Because this molecule contains two chlorine atoms and three silicon atoms, the isotope patterns are complex but highly diagnostic.[1]

The Chlorine Signature (Cl₂)

For ions containing two chlorine atoms (e.g., the M-15 ion at m/z 261), the abundance ratios follow the expansion of

| Ion Composition | m/z (Nominal) | Theoretical Ratio (Approx) |

| M (³⁵Cl₂) | X | 100% (9) |

| M+2 (³⁵Cl³⁷Cl) | X+2 | ~65% (6) |

| M+4 (³⁷Cl₂) | X+4 | ~11% (1) |

Validation Protocol:

-

Examine the cluster at m/z 261 .[1]

-

Verify a peak at m/z 263 with ~65% intensity of m/z 261.

-

Verify a peak at m/z 265 with ~10% intensity of m/z 261.

-

If this 9:6:1 pattern is absent, the ion does not contain two chlorines.[1]

The Silicon Contribution

Silicon has naturally occurring isotopes ²⁸Si (92.2%), ²⁹Si (4.7%), and ³⁰Si (3.1%).[1] With three silicon atoms, the "A+1" peak (M+1) will be approximately

Experimental Protocol: GC-MS Analysis

To obtain reproducible spectra, strict adherence to sample preparation and instrument parameters is required.[1] This molecule is moisture sensitive ; hydrolysis will convert Si-Cl bonds to Si-OH, altering the observed mass spectrum (e.g., appearance of silanols).[1]

Sample Preparation Workflow

-

Solvent Selection: Use anhydrous n-Hexane or Dichloromethane (DCM).[1] Avoid alcohols (reacts to form alkoxysilanes).

-

Concentration: Prepare a 100 ppm solution (approx. 1 µL sample in 10 mL solvent).

-

Vial Handling: Use silanized glass vials to prevent surface activity. Analyze immediately after preparation.

Instrumental Parameters (Agilent/Thermo Standard)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |

| Split Ratio | 50:1 | Prevents detector saturation; siloxanes ionize efficiently.[1] |

| Column | DB-5ms (or equivalent) | Non-polar phase ideal for organosilicons.[1] |

| Carrier Gas | Helium, 1.0 mL/min | Standard constant flow.[1] |

| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for library matching.[1] |

| Scan Range | m/z 35 - 350 | Captures low mass SiCl fragments and the molecular region.[1] |

| Solvent Delay | 3.0 min | Critical: Protects filament from solvent expansion.[1] |

Workflow Diagram

Figure 2: Analytical workflow for moisture-sensitive chlorosiloxanes.

Summary of Diagnostic Ions

Use this table for rapid peak assignment during data analysis.

| m/z (³⁵Cl) | Ion Identity | Structure | Interpretation Note |

| 276 | Molecular Ion (M⁺) | [ClSi₃O₂C₆H₁₈Cl]⁺ | Very weak/absent.[1] Look for isotope pattern. |

| 261 | M - Methyl | [M - CH₃]⁺ | Key High Mass Peak. Confirms backbone + 2 Cl. |

| 241 | M - Chlorine | [M - Cl]⁺ | Confirms labile Cl.[1] Single Cl isotope pattern. |

| 133 | Rearrangement | [Si₂OCl(CH₃)₂]⁺ | Cyclic rearrangement product. |

| 93 | Base Peak | [Si(CH₃)₂Cl]⁺ | Dominant. Confirms terminal dimethylchlorosilyl group.[1] |

| 63 | Fragment | [SiCl]⁺ | Common in all chlorosilanes. |

References

-

NIST Mass Spectrometry Data Center. Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-.[1] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms).

-

Smith, A. L. (1991).[1] The Analytical Chemistry of Silicones. Wiley-Interscience.[1] (Authoritative source on siloxane analysis).

-

Lippincott, W. T. (Ed.).[1] Organosilicon Compounds: Register and Review. (General reference for organosilicon properties and CAS 3582-71-6 verification).

Infrared (IR) spectroscopy of Si-O-Si bonds in trisiloxanes

From Synthesis Verification to Bio-Interface Analysis

Executive Summary

Trisiloxanes—specifically the linear

This guide provides a rigorous spectral analysis framework. Unlike generic polymer spectroscopy, characterizing trisiloxanes requires distinguishing subtle frequency shifts caused by ring strain and substituent electronegativity. We present a self-validating protocol for researchers to confirm structural integrity and quantify siloxane content in complex matrices.

The Physics of the Siloxane Bond

To interpret the spectrum, one must understand the mechanics driving the peaks. The

The "Spring Constant" Effect

The position of the

-

Linear/Relaxed Chains (

): The bond angle is flexible ( -

Cyclic/Strained Rings (

): In hexamethylcyclotrisiloxane, the ring structure forces a tighter bond angle (

This shift is the primary diagnostic tool for distinguishing linear delivery agents from cyclic impurities or precursors.

Figure 1: Mechanistic pathway showing how structural constraints in trisiloxanes dictate the spectral position of the Si-O-Si asymmetric stretch.

Spectral Fingerprinting: The Trisiloxane Atlas

The following table consolidates peak assignments for octamethyltrisiloxane (

| Functional Group | Vibration Mode | Wavenumber ( | Wavenumber ( | Diagnostic Note |

| C-H | 2960–2962 cm⁻¹ | 2965 cm⁻¹ | High intensity; use as internal standard for quantification. | |

| Si-O-Si | 1040–1080 cm⁻¹ | 1015–1020 cm⁻¹ | Critical Differentiator. | |

| Si-CH₃ | 1260 cm⁻¹ | 1260 cm⁻¹ | The "Gold Standard" band for confirming Silicon-Methyl bonds. Very sharp. | |

| Si-O-Si | 500–600 cm⁻¹ | ~600 cm⁻¹ | Symmetric stretch; often weak in IR, strong in Raman. | |

| Si-C | 800–840 cm⁻¹ | 815 cm⁻¹ | Often overlaps with Si-O-Si symmetric modes in the fingerprint region. |

Expert Insight: In drug delivery formulations, if you observe a shoulder developing at 1010 cm⁻¹ on your main 1050 cm⁻¹ peak, it indicates the formation of cyclic byproducts or degradation of the linear surfactant.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity (E-E-A-T), we utilize a Ratiometric Validation Protocol . This method prevents errors caused by path length variations in transmission cells or contact pressure issues in ATR.

Method Selection

-

Liquids (Pure Trisiloxanes): Use Transmission Mode with KBr or NaCl plates (capillary film). This prevents peak truncation (saturation) of the strong Si-O-Si band.

-

Solids/Coatings/Nanoparticles: Use ATR (Attenuated Total Reflectance) with a Diamond or Ge crystal. Note: Ge is preferred for high refractive index samples to avoid derivative-shaped peaks.

Step-by-Step Workflow

-

Baseline Acquisition: Collect a background spectrum (air) with 64 scans at 4 cm⁻¹ resolution.

-

Sample Loading:

-

ATR: Apply sample to cover the crystal.[1] Apply pressure until the preview spectrum stabilizes.

-

Transmission: Place a drop between two salt plates. Squeeze gently to form a thin film. Check: Absorbance of the strongest peak (1000-1100 cm⁻¹) must be

A.U. to verify Lambert-Beer linearity.

-

-

Acquisition: Collect 64 scans.

-

Self-Validation Check (The "Internal Standard" Rule):

-

Calculate the Peak Height Ratio:

. -

For pure polydimethylsiloxanes (PDMS) and trisiloxanes, this ratio is structurally fixed. A significant deviation (

) suggests contamination with non-silicon organics (affecting CH region) or inorganic silicates (affecting Si-O region).

-

-

Interpretation: Compare the Si-O-Si envelope against the reference values in Section 2.

Figure 2: Decision tree for selecting the correct acquisition mode and validating spectral quality.

Application in Drug Development

In pharmaceutical applications, trisiloxanes are often used as "superspreaders" to enhance the penetration of topical drugs or as components in siloxane-polyether copolymers for nanocarriers.

Case Study: Monitoring Hydrolysis Trisiloxane surfactants are susceptible to hydrolysis in aqueous formulations, cleaving the Si-O-Si bond and forming silanols (Si-OH).

-

Indicator: Disappearance of the 1040-1080 cm⁻¹ trisiloxane band.

-

New Feature: Appearance of a broad band at 3200–3700 cm⁻¹ (Si-OH / H-bonded OH) and a shift of the Si-O stretch to higher frequencies (formation of silica-like

networks) or lower frequencies (monomer formation).

References

-

NIST Mass Spectrometry Data Center. Cyclotrisiloxane, hexamethyl- Infrared Spectrum. NIST Standard Reference Database.[2][3]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.[4] Gelest Technical Literature.

-

Ivanova, N., et al. FTIR ATR Study of Adsorption of Trisiloxanes and Hydrocarbon Surfactants at Hydrophobic Solids. ResearchGate.[5]

- Smith, A. L.The Infrared Spectra of Methyl Chlorosilanes and Methyl Siloxanes. Journal of Chemical Physics. (Foundational text on Si-CH3 rocking assignments).

-

Zhang, J., et al. Applications of AFM-IR for drug delivery vector characterization. Advanced Drug Delivery Reviews.[6]

Sources

- 1. pstc.org [pstc.org]

- 2. Cyclotrisiloxane, hexamethyl- [webbook.nist.gov]

- 3. Trisiloxane, octamethyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Applications of AFM-IR for drug delivery vector characterization: infrared, thermal, and mechanical characterization at the nanoscale - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Short-Chain Dichlorosiloxanes

Abstract: Short-chain dichlorosiloxanes are a critical class of organosilicon compounds, serving as fundamental building blocks in the synthesis of a vast array of silicone polymers and materials. Their utility in research, drug development, and industrial applications is intrinsically linked to their distinct physical properties. This guide provides an in-depth analysis of these properties, including boiling point, density, viscosity, and refractive index, for a homologous series of α,ω-dichlorooligodimethylsiloxanes. We explore the underlying molecular principles governing these characteristics, present standardized methodologies for their empirical determination, and offer a quantitative overview to support experimental design and process optimization for professionals in the field.

Introduction: The Foundational Role of Dichlorosiloxanes

Short-chain α,ω-dichlorosiloxanes, with the general formula Cl–[Si(CH₃)₂O]ₙ–Si(CH₃)₂–Cl, are pivotal intermediates in silicone chemistry. The terminal silicon-chlorine bonds are highly reactive, particularly towards hydrolysis, making them ideal precursors for controlled polymerization reactions to produce polysiloxanes with tailored properties.[1] Understanding the physical characteristics of these monomers and oligomers is not merely academic; it is essential for practical applications. Properties such as boiling point and vapor pressure dictate purification strategies (e.g., fractional distillation), while density and viscosity are critical parameters for reaction engineering, fluid handling, and formulation development. This guide serves as a technical resource for scientists and researchers, providing both the data and the foundational knowledge required to effectively utilize these versatile compounds.

Molecular Structure and Governing Intermolecular Forces

The physical behavior of dichlorosiloxanes is a direct consequence of their unique molecular structure. The backbone consists of alternating silicon and oxygen atoms (a siloxane), which is highly flexible. The silicon atoms are substituted with non-polar methyl groups, which effectively shield the polar Si-O backbone.[2]

The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are the most significant intermolecular forces for these molecules.[2] As the length of the siloxane chain increases, the overall molecular size and surface area grow, leading to stronger London dispersion forces.[3] This directly results in higher boiling points and viscosities for longer oligomers.

-

Dipole-Dipole Interactions: While the Si-O bond is polar, the overall molecular polarity is relatively low due to the symmetrical arrangement of methyl groups and the flexible backbone. However, weak dipole-dipole interactions contribute to the cohesive energy of the liquid.

Unlike protic solvents, hydrogen bonding is absent in dichlorosiloxanes. This, combined with the weak nature of the van der Waals forces, accounts for their relatively low viscosity and high volatility compared to other polymers of similar molecular weight.[2]

Core Physical Properties: A Quantitative Overview

The systematic variation in chain length across the homologous series of short-chain dichlorosiloxanes allows for a predictable trend in their physical properties. The data presented below has been aggregated from authoritative chemical data sources.

| Compound Name | Formula | n | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | 0 | 129.06 | 70[1][4] | 1.064 (at 20°C)[4] | 1.4055 (at 20°C)[5] |

| 1,3-Dichloro-tetramethyldisiloxane | C₄H₁₂Cl₂OSi₂ | 1 | 203.22 | 138[6] | 1.039 | 1.407 |

| 1,5-Dichloro-hexamethyltrisiloxane | C₆H₁₈Cl₂O₂Si₃ | 2 | 277.37 | 184[7][8] | 1.018[7] | 1.405[7] |

Note: Density and Refractive Index values are typically measured at 20°C or 25°C as specified.

As the number of siloxane units (n) increases, there is a clear and predictable increase in molecular weight, boiling point, and a slight decrease in density for these initial oligomers.

Structure-Property Relationships Explained

The trends observed in the data table are not arbitrary; they are governed by fundamental physicochemical principles. Understanding these relationships is key to predicting the behavior of other siloxane oligomers.

Impact of Chain Length on Boiling Point

The boiling point is a direct indicator of the strength of intermolecular forces. As the siloxane chain elongates, the molecule's surface area increases, enhancing the cumulative effect of London dispersion forces. More energy (a higher temperature) is required to overcome these attractions and transition the substance from a liquid to a gaseous state. This relationship is a cornerstone of polymer science.[3]

Caption: Causality of increasing boiling point with chain length.

Experimental Determination of Physical Properties

To ensure scientific integrity, the physical properties listed must be verifiable through standardized, reproducible experimental protocols. These methods form a self-validating system when performed with proper calibration and controls.

Protocol: Boiling Point Determination (OECD Guideline 103)

The boiling point is defined as the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure (101.325 kPa).[9] The method according to Siwoloboff, a capillary method, is a common and reliable technique.[9]

Methodology:

-

Preparation: A small sample of the dichlorosiloxane is placed into a test tube. A smaller capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is securely attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with silicone oil) to ensure uniform heating.

-

Heating: The bath is heated gently. As the temperature rises, dissolved air will be expelled from the inverted capillary.

-

Observation: As the liquid approaches its boiling point, a continuous stream of bubbles will emerge from the bottom of the capillary tube.[10]

-

Determination: The heating is stopped. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10] This ensures the measurement is taken at the point where the external pressure equals the liquid's vapor pressure.

-

Validation: The procedure should be validated using a reference substance with a known boiling point. The atmospheric pressure should be recorded, and corrections applied if it deviates significantly from standard pressure.

Caption: Workflow for Boiling Point Determination via Capillary Method.

Protocol: Density Measurement (ASTM D4052)

Density is the mass per unit volume of a substance at a specified temperature.[11] Modern digital density meters provide a highly accurate and rapid method for this determination.[12]

Methodology:

-

Calibration: The digital density meter's oscillating U-tube is calibrated according to the manufacturer's instructions. This typically involves measuring the oscillation period with two standards of known density, such as dry air and ultrapure water.

-

Sample Preparation: The dichlorosiloxane sample must be homogenous and free of air bubbles.[13] Given their reactivity, samples must be handled under anhydrous conditions to prevent hydrolysis, which would alter the density.

-

Injection: A small volume (typically 1-2 mL) of the sample is injected into the thermostatically controlled sample cell of the density meter.[11] Care must be taken to avoid introducing air bubbles.

-

Equilibration: The sample is allowed to reach thermal equilibrium at the target temperature (e.g., 25.0 ± 0.1 °C).

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software automatically calculates and displays the density.

-

Cleaning and Verification: The sample cell is thoroughly cleaned with appropriate anhydrous solvents and dried before the next measurement. The calibration should be periodically verified.

Conclusion

The physical properties of short-chain dichlorosiloxanes are a direct function of their molecular weight and the intermolecular forces dictated by their siloxane structure. The predictable trends in boiling point, density, and other characteristics allow researchers and engineers to anticipate their behavior, design effective purification and reaction processes, and formulate new materials. The application of standardized measurement protocols, such as those from the OECD and ASTM, ensures the generation of reliable and comparable data, which is the bedrock of scientific advancement and industrial quality control.

References

-

Gelest, Inc. (n.d.). 1,3,5,7-TETRAMETHYLCYCLOTETRASILOXANE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]

-

Gelest, Inc. (n.d.). DIMETHYLDICHLOROSILANE, 98%. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

-

PubChem. (n.d.). Dichlorodimethylsilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Property Relationships in Silica-Siloxane Molecular Composites. Retrieved from [Link]

-

PMC. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Retrieved from [Link]

-

ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index database. Retrieved from [Link]

-

University of South Wales. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-

DTIC. (n.d.). Structure/Property Relationships of Siloxane-Based Liquid Crystalline Materials. Retrieved from [Link]

-

Exhibit No. 8H. (n.d.). ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter." Retrieved from [Link]

-

Gelest, Inc. (2015). 1,5-DICHLOROHEXAMETHYLTRISILOXANE, tech-95 Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2016). Thermally stable transparent sol-gel based active siloxane-oligomer materials with tunable high refractive index and dual reactive groups. Retrieved from [Link]

-

ResearchGate. (2025). from dimer to oligomers and polymers. 1. Structural and vibrational properties of hexamethyldisiloxane (CH3)3SiOSi(CH3)3. Retrieved from [Link]

- Google Patents. (n.d.). US9963469B2 - High refractive index siloxanes.

-

ResearchGate. (n.d.). Structure-Property Relationships of Silicone Biofouling-Release Coatings: Effect of Silicone Network Architecture on Pseudobarnacle Attachment Strengths. Retrieved from [Link]

-

Essem Compliance. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

Analyzing the Intermolecular Forces in Heptamethyltrisiloxane. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of diphenylsiloxane content on the refractive index and.... Retrieved from [Link]

-

Engineering LibreTexts. (2021). 1.1: Intermolecular Forces. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis of low viscosity of polymethylhydrosiloxane using monomer of dichloromethylsilane. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6). Retrieved from [Link]

-

ANSI Blog. (n.d.). Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Polar silicones: structure-dielectric properties relationship. Retrieved from [Link]

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 102 / 103. Retrieved from [Link]

-

NIST WebBook. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. Retrieved from [Link]

Sources

- 1. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 2. Analyzing the Intermolecular Forces in Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 3. eng.libretexts.org [eng.libretexts.org]

- 4. Dichlorodimethylsilane | 75-78-5 [chemicalbook.com]

- 5. DIMETHYLDICHLOROSILANE, 98% - Gelest, Inc. [gelest.com]

- 6. 1,3-DICHLOROTETRAMETHYLDISILOXANE - Gelest, Inc. [gelest.com]

- 7. 1,5-DICHLOROHEXAMETHYLTRISILOXANE | 3582-71-6 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 11. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 12. store.astm.org [store.astm.org]

- 13. data.ntsb.gov [data.ntsb.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,5-Dichlorohexamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dichlorohexamethyltrisiloxane, a chlorinated organosilicon compound, finds utility as a chemical intermediate in the synthesis of various silicone-based materials.[1] Its thermal stability is a critical parameter influencing its storage, handling, and application, particularly in processes conducted at elevated temperatures. This guide provides a comprehensive overview of the thermal stability and decomposition of 1,5-dichlorohexamethyltrisiloxane, drawing upon established principles of siloxane chemistry and available data on analogous compounds. The document details anticipated decomposition pathways, identifies potential hazardous byproducts, and outlines robust analytical methodologies for characterizing its thermal behavior. This information is crucial for ensuring safe laboratory and industrial practices and for the development of stable formulations.

Introduction to 1,5-Dichlorohexamethyltrisiloxane

1,5-Dichlorohexamethyltrisiloxane is a linear siloxane with the chemical formula C₆H₁₈Cl₂O₂Si₃.[2] It is characterized by a backbone of alternating silicon and oxygen atoms, with methyl and chlorine substituents attached to the terminal silicon atoms. The presence of the reactive Si-Cl bonds makes it a valuable precursor for the synthesis of more complex silicone structures through reactions such as hydrolysis and condensation.[3] While its primary application lies in chemical synthesis, its thermal behavior is of paramount importance for process safety and product purity.

Table 1: Physicochemical Properties of 1,5-Dichlorohexamethyltrisiloxane

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈Cl₂O₂Si₃ | [2] |

| Molecular Weight | 277.36 g/mol | [2] |

| Appearance | Colorless clear liquid | [2] |

| Melting Point | -53 °C (lit.) | [2] |

| Boiling Point | 184 °C (lit.) | [2] |

| Density | 1.018 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 76 °C | [1] |

| Stability | Stable in sealed containers under a dry inert atmosphere. Reacts with water and moisture. | [4] |

Thermal Stability Profile

The thermal stability of polysiloxanes is generally high due to the strength of the siloxane (Si-O) bond.[5] However, the presence of functional groups, such as the chlorine atoms in 1,5-dichlorohexamethyltrisiloxane, can influence the onset and mechanism of thermal decomposition.

Inert Atmosphere: In the absence of oxygen, the thermal degradation of linear polysiloxanes typically proceeds through intramolecular "backbiting" reactions, leading to the formation of cyclic siloxanes.[5] For polydimethylsiloxanes (PDMS), this process generally occurs at temperatures above 350-400°C.[5]

Oxidative Atmosphere: In the presence of oxygen, the degradation of polysiloxanes can occur at lower temperatures.[5] The process is more complex and involves the oxidation of the methyl groups, leading to the formation of silanols, formaldehyde, water, carbon monoxide, and carbon dioxide, ultimately resulting in a silica (SiO₂) residue at high temperatures.[5]

For 1,5-dichlorohexamethyltrisiloxane, the presence of chlorine atoms introduces an additional decomposition pathway: the elimination of hydrogen chloride (HCl).[4] This process is common for chlorinated organic compounds and is a significant safety consideration.[6]

Decomposition Pathways and Mechanisms

Primary Decomposition Route: Elimination of Hydrogen Chloride

The most likely initial decomposition step involves the elimination of hydrogen chloride. This can occur through an intramolecular reaction, where a chlorine atom abstracts a hydrogen atom from an adjacent methyl group.

Caption: Proposed initial decomposition step via HCl elimination.

This elimination would result in the formation of an unsaturated siloxane species and hydrogen chloride gas. The liberated HCl is corrosive and toxic, necessitating appropriate safety precautions.

Secondary Decomposition: Siloxane Backbone Rearrangement and Fragmentation

Following or concurrent with HCl elimination, the siloxane backbone can undergo rearrangement and fragmentation. This is analogous to the decomposition of non-chlorinated polysiloxanes and is expected to produce a mixture of cyclic and linear siloxanes of varying chain lengths.

Caption: Overview of potential thermal decomposition pathways.

The exact composition of the resulting siloxane mixture will depend on factors such as temperature, heating rate, and the presence of catalysts or impurities.

Formation of "Organic Acid Vapors" and Silicon Dioxide

The term "organic acid vapors" mentioned in safety data sheets likely refers to the potential for oxidation of the methyl groups under certain conditions, which could lead to the formation of formic acid or other low molecular weight carboxylic acids.[4] In an oxidative environment, the ultimate solid decomposition product is expected to be silicon dioxide (SiO₂).[4]

Experimental Methodologies for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of 1,5-dichlorohexamethyltrisiloxane, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is essential for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the final residue amount.

Step-by-Step TGA Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of 1,5-dichlorohexamethyltrisiloxane into a clean, inert TGA pan (e.g., platinum or alumina).

-

Atmosphere Selection: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to study thermal decomposition. For oxidative stability, use a mixture of air or oxygen and an inert gas.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 800°C).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins.

-

Decomposition Stages: The number of distinct mass loss steps and the temperature range of each.

-

Residual Mass: The percentage of mass remaining at the final temperature.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[8][9] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Step-by-Step Py-GC-MS Protocol:

-

Instrument Setup:

-

Interface a pyrolysis unit to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Install an appropriate GC column for separating the expected decomposition products (e.g., a non-polar or mid-polar capillary column).

-

-

Sample Preparation: Place a small amount of 1,5-dichlorohexamethyltrisiloxane into a pyrolysis sample holder (e.g., a quartz tube or a metal foil).

-

Pyrolysis:

-

GC Separation:

-

The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

-

Use a suitable temperature program for the GC oven to separate the individual components of the pyrolysate.

-

-

MS Detection and Identification:

-

As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

-

Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Safety Considerations

Given the anticipated decomposition products, several safety precautions are essential when handling 1,5-dichlorohexamethyltrisiloxane at elevated temperatures:

-

Ventilation: All heating processes should be conducted in a well-ventilated fume hood to prevent inhalation of HCl and other volatile decomposition products.

-

Material Compatibility: Ensure that all equipment used at high temperatures is compatible with corrosive gases like HCl.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Neutralization: Have a means to neutralize acidic gases, such as a scrubber system, if scaling up processes.

Conclusion

While direct experimental data on the thermal decomposition of 1,5-dichlorohexamethyltrisiloxane is limited, a comprehensive understanding of its likely behavior can be formulated based on the established chemistry of related siloxanes and chlorinated compounds. The primary decomposition pathways are expected to involve the elimination of hydrogen chloride and rearrangement of the siloxane backbone to form cyclic and linear siloxanes. In the presence of oxygen, oxidation of the methyl groups can lead to the formation of organic acid vapors and ultimately silicon dioxide. Rigorous experimental characterization using techniques such as TGA and Py-GC-MS is crucial for obtaining precise data on decomposition temperatures and products, ensuring the safe and effective use of this important chemical intermediate.

References

-

Co-formula. (n.d.). CFS-S716, 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane, CAS NO. 3582-71-6. Retrieved from [Link]

-

Elkem Silicones. (n.d.). What are Chlorosilanes? Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 1,5-DICHLOROHEXAMETHYLTRISILoxane, tech-95. Retrieved from [Link]

-

Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes & Silicones. Retrieved from [Link]

-

Elkem. (n.d.). What are Chlorosilanes? Retrieved from [Link]

- Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes & Silicones (pp. 418-431). Gelest, Inc.

- Kusch, P. (2012). Application of Pyrolysis - Gas Chromatography/Mass Spectrometry in Failure Analysis in the Automotive Industry.

- Tsuchiya, Y., & Sumi, K. (1968). Thermal decomposition products of polyethylene. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(2), 415-424.

- Faust, J. A., & Williams, P. T. (2017). Pyrolysis-gas chromatography/mass spectrometry analysis of di- and triterpenoids. Journal of Analytical and Applied Pyrolysis, 124, 39-49.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

- Kusch, P. (2015).

- Walker, K. L., Jardine, R. E., Ring, M. A., & O'Neal, H. E. (1998). Mechanisms and kinetics of the thermal decompositions of trichlorosilane, dichlorosilane, and monochlorosilane. International journal of chemical kinetics, 30(1), 69-88.

-

Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

-

Co-Formula. (n.d.). CFS-S716, 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane, CAS NO. 3582-71-6. Retrieved from [Link]

- Zytner, R. G., & Kireta, A. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-8.

- Kusch, P. (2012). Application of Pyrolysis - Gas Chromatography/Mass Spectrometry in Failure Analysis in the Automotive Industry.

- Kusch, P. (2015). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What are Chlorosilanes? | Elkem.com [elkem.com]

- 4. gelest.com [gelest.com]

- 5. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tainstruments.com [tainstruments.com]

- 8. pub.h-brs.de [pub.h-brs.de]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. jyx.jyu.fi [jyx.jyu.fi]

Navigating the Nuances of 1,5-Dichlorohexamethyltrisiloxane: A Technical Guide to Commercial Sources and Purity for Researchers

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Purity Considerations of 1,5-Dichlorohexamethyltrisiloxane.

In the landscape of advanced materials and pharmaceutical development, the selection of high-quality starting materials is paramount. 1,5-Dichlorohexamethyltrisiloxane, a versatile organosilicon compound, serves as a critical building block in a variety of applications, from the synthesis of complex silicone polymers to the surface modification of medical devices. This technical guide provides an in-depth analysis of the commercial sources of 1,5-dichlorohexamethyltrisiloxane, the available purity grades, and the analytical methodologies required to ensure its suitability for high-stakes research and development applications.

The Strategic Importance of 1,5-Dichlorohexamethyltrisiloxane in Scientific Innovation